molecular formula C20H32O5 B023425 15-氧代前列腺素E1 CAS No. 22973-19-9

15-氧代前列腺素E1

货号 B023425
CAS 编号: 22973-19-9
分子量: 352.5 g/mol
InChI 键: VXPBDCBTMSKCKZ-XQHNHVHJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 15-Oxoprostaglandin E1 and its derivatives involves complex biochemical processes and chemical reactions. For instance, 15-Oxoprostaglandin 13-reductase (PGR) from pig lung has been purified and cloned, indicating the enzyme's role in converting 15-oxo prostaglandins into their respective substrates, with 15-Oxo-PGE1 being a notable substrate. This enzyme exhibits a significant specificity towards 15-oxoprostaglandins, highlighting a critical pathway in the synthesis and metabolism of these compounds (Ensor, Zhang, & Tai, 1998).

Molecular Structure Analysis

The molecular structure of 15-Oxoprostaglandin E1 is characterized by specific enzymatic reactions that highlight its unique features. The purification and characterization of 15-ketoprostaglandin δ13-reductase from bovine lung demonstrate the specificity for the 15-keto group, underlining the importance of molecular structure in its biological activity and its role in the irreversible catabolism of prostaglandins (Hansen, 1979).

Chemical Reactions and Properties

Chemical reactions involving 15-Oxoprostaglandin E1 include the conversion of prostaglandin F2α methyl ester by chromic acid, leading to the formation of 15-oxoprostaglandin D2 methyl ester along with Z- and E-tautomers of isomeric 12-ene. These reactions indicate the tautomerism of the enedione system of 15-oxoprostaglandin D2, which affects the equilibrium position and demonstrates the compound's chemical properties (Jones & Wilson, 1978).

Physical Properties Analysis

The physical properties of 15-Oxoprostaglandin E1, such as its solubility, melting point, and stability, are closely tied to its chemical structure and the presence of specific functional groups. These properties are crucial for its biological activity and its interaction with biological membranes and enzymes. Research on the enzyme kinetics and inhibitor binding of 15-ketoprostaglandin delta13 reductase from human placenta provides insights into these interactions, highlighting the enzyme's substrate specificity and reaction irreversibility (Westbrook & Jarabak, 1978).

科学研究应用

Summary of the Application

Prostaglandin E1 (PGE1), also known as Misoprostol, plays a critical role in cervical ripening by increasing inflammatory mediators in the cervix and inducing cervical remodeling . It is used in the induction of labor.

Methods of Application or Experimental Procedures

PGE1 is administered vaginally for cervical ripening and labor induction . The exact dosage and frequency of administration can vary based on the patient’s condition and the healthcare provider’s judgment.

Results or Outcomes

While both PGE1 and PGE2 are effective in cervical ripening and labor induction, they differ in their clinical and pharmacological profiles . PGE1 has been shown to elicit a dose-dependent effect on myometrial contractility, which may affect rates of uterine tachysystole in clinical practice .

2. Application in Synthesis of Interleukin-6 in Osteoblasts

Summary of the Application

PGE1 induces the synthesis of interleukin-6 (IL-6), a pro-inflammatory and bone-resorptive cytokine that also regulates bone formation, in osteoblast-like MC3T3-E1 cells .

Methods of Application or Experimental Procedures

In the study, osteoblast-like MC3T3-E1 cells were treated with HSP70 inhibitors and then stimulated with PGE1 . IL-6 synthesis was evaluated using an IL-6 enzyme-linked immunosorbent assay kit .

Results or Outcomes

The study found that HSP70 inhibitors upregulate the PGE1-stimulated IL-6 synthesis through p38 MAPK in osteoblasts and therefore affect bone remodeling .

3. Application in Critical Congenital Heart Disease

Summary of the Application

Prostaglandin E1 is used to maintain ductal patency in critical congenital heart disease (CHD) . The standard starting dose of prostaglandin E1 is 0.05 µg/kg/minute .

Methods of Application or Experimental Procedures

In the study, neonates with critical CHD were started on prostaglandin E1 at 0.01 µg/kg/minute .

Results or Outcomes

The study found that an initial and maintenance dose of 0.01 µg/kg/minute was sufficient to maintain ductal patency in 83% of the cohort . The incidence of respiratory depression requiring mechanical ventilation was low and was mostly seen in premature infants .

4. Application in Sexual Dysfunction

Summary of the Application

Prostaglandin E1, also known as Alprostadil, is used in the treatment of erectile dysfunction .

Methods of Application or Experimental Procedures

Alprostadil is administered through injection into the penis or as a urethral suppository .

Results or Outcomes

Alprostadil helps to increase blood flow to the penis, causing an erection . It is effective in treating erectile dysfunction in many men .

5. Application in Critical Limb Ischemia

Summary of the Application

Prostaglandin E1 (PGE1) has found widespread use in treating patients with critical limb ischemia . It may relieve rest pain and heal ulcers in these patients .

Methods of Application or Experimental Procedures

Patients with critical limb ischemia receive intravenous infusions of PGE1 . The exact dosage and frequency of administration can vary based on the patient’s condition and the healthcare provider’s judgment.

Results or Outcomes

PGE1 treatment has been shown to improve endothelial function in patients with critical limb ischemia . It also helps maintain blood flow to the kidney, which is particularly important in patients with diabetes mellitus .

6. Application in Contrast-Induced Nephropathy

Summary of the Application

Prostaglandin E1 (PGE1) is used to prevent contrast-induced nephropathy, a type of acute kidney injury that can occur after the administration of iodinated contrast material .

Methods of Application or Experimental Procedures

PGE1 is administered intravenously to patients who are at risk of developing contrast-induced nephropathy . The exact dosage and frequency of administration can vary based on the patient’s condition and the healthcare provider’s judgment.

Results or Outcomes

PGE1 treatment has been shown to offset the vasoconstrictive effects of iodinated contrast agents, thereby reducing the risk of contrast-induced nephropathy .

未来方向

Prostaglandin Reductase 1 (PTGR1), a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and mainly responsible for the deactivation of some eicosanoids, including prostaglandins and leukotriene B4, has emerged as a novel target for cancer therapeutics . Future research might facilitate the PTGR1 research and therapeutics development .

属性

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPBDCBTMSKCKZ-XQHNHVHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216545
Record name (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

15-Oxoprostaglandin E1

CAS RN

22973-19-9
Record name (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22973-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Ketoprostaglandin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022973199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,15-dioxo-11alpha-hydroxy-prost-13E-en-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15-OXOPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FR527UJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-Oxoprostaglandin E1
Reactant of Route 2
15-Oxoprostaglandin E1
Reactant of Route 3
15-Oxoprostaglandin E1
Reactant of Route 4
Reactant of Route 4
15-Oxoprostaglandin E1
Reactant of Route 5
Reactant of Route 5
15-Oxoprostaglandin E1
Reactant of Route 6
15-Oxoprostaglandin E1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。